Hexahydropyridazin-3-ol
Description
Hexahydropyridazin-3-ol is a six-membered, fully saturated heterocyclic compound containing two nitrogen atoms in the 1,2-positions (pyridazine ring system) and a hydroxyl (-OH) group at position 3. The saturation of the ring imparts rigidity and conformational stability, distinguishing it from aromatic pyridazine derivatives.
Properties
CAS No. |
71687-90-6 |
|---|---|
Molecular Formula |
C4H10N2O |
Molecular Weight |
102.14 g/mol |
IUPAC Name |
diazinan-3-ol |
InChI |
InChI=1S/C4H10N2O/c7-4-2-1-3-5-6-4/h4-7H,1-3H2 |
InChI Key |
YNOLSOLXAFHQLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NNC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydropyridazin-3-ol can be synthesized through several methods. One common approach involves the reaction between donor-acceptor cyclopropanes and phenylhydrazine. This reaction is typically initiated by nickel perchlorate and proceeds with the opening of the cyclopropane ring, resulting in the formation of hexahydropyridazin-3-ones . The reaction conditions often include the use of dimethyl esters of 2-aryl- and 2-styryl-substituted cyclopropane-1,1-dicarboxylic acids in the presence of phenylhydrazine in dichloromethane, followed by treatment with sodium cyanoborohydride and acetic acid in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Hexahydropyridazin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form hexahydropyridazine derivatives.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted hexahydropyridazines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexahydropyridazin-3-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: This compound derivatives are used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexahydropyridazin-3-ol involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional differences between Hexahydropyridazin-3-ol and related compounds:
Physicochemical Properties
Polarity and Solubility :
- This compound’s hydroxyl group increases polarity compared to piperidine or morpholine, enhancing water solubility. However, it is less polar than piperazic acid due to the absence of a charged carboxylic acid group .
- Pyridazin-3(2H)-ones exhibit lower water solubility than this compound due to aromaticity and lack of hydroxyl groups .
Acidity/Basicity :
Stability and Reactivity
- This compound’s saturated ring resists oxidation compared to aromatic pyridazines but may undergo hydroxyl group oxidation if unprotected.
- Piperazic acid’s carboxylic acid group enables salt formation, improving stability in formulation .
- Pyridazin-3(2H)-ones are prone to hydrolysis under strong acidic/basic conditions due to the ketone group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
